![molecular formula C38H46N2O4 B12319944 (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid](/img/structure/B12319944.png)

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

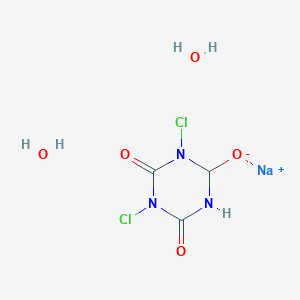

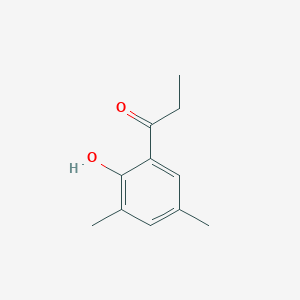

Fmoc-L-2,5,7-トリ-tert-ブチル-トリプトファンは、主にペプチド合成で使用される合成アミノ酸誘導体です。トリプトファン分子のアミノ基にフルオレニルメチルオキシカルボニル(Fmoc)保護基が付加されているのが特徴です。 この化合物の分子式はC38H46N2O4で、分子量は594.79 g/molです .

準備方法

合成経路と反応条件

Fmoc-L-2,5,7-トリ-tert-ブチル-トリプトファンの合成は、通常、トリプトファンのアミノ基をFmoc基で保護することから始まります。これは、炭酸ナトリウムなどの塩基の存在下で、フルオレニルメチルオキシカルボニルクロリドとの反応によって達成されます。 tert-ブチル基は、塩基性条件下でtert-ブチルブロミドを用いたアルキル化反応によって、トリプトファンのインドール環に導入されます .

工業生産方法

Fmoc-L-2,5,7-トリ-tert-ブチル-トリプトファンの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、自動ペプチド合成機と高速液体クロマトグラフィー(HPLC)による精製が用いられます。 この化合物は通常、98%の純度を持つ白色固体として生成されます .

化学反応の分析

反応の種類

Fmoc-L-2,5,7-トリ-tert-ブチル-トリプトファンは、次のようないくつかのタイプの化学反応を起こします。

酸化: インドール環は特定の条件下で酸化される可能性があります。

還元: この化合物は、Fmoc保護基を除去するために還元することができます。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの試薬。

還元: ピペリジンやヒドラジンなどの試薬。

生成される主な生成物

酸化: インドール環の酸化誘導体。

還元: 脱保護されたトリプトファン誘導体。

科学的研究の応用

Fmoc-L-2,5,7-トリ-tert-ブチル-トリプトファンは、化学、生物学、医学などの分野における科学研究で広く使用されています。その応用には以下のようなものがあります。

ペプチド合成: ペプチドやタンパク質の合成における構成要素として使用されます。

プロテオミクス研究: タンパク質の構造と機能の研究に使用されます。

創薬: 新規治療薬の開発における可能性について調査されています。

作用機序

Fmoc-L-2,5,7-トリ-tert-ブチル-トリプトファンの作用機序は、主にペプチド合成における保護されたアミノ酸としての役割に関係しています。Fmoc基は、合成プロセス中にアミノ基を保護し、不要な副反応を防ぎます。tert-ブチル基は立体障害を提供し、化合物の安定性を高めます。 合成が完了すると、Fmoc基は塩基性条件下で除去され、アミノ基がさらなる反応に参加できるようになります .

類似の化合物との比較

類似の化合物

Fmoc-L-トリプトファン: tert-ブチル基を持たないため、立体障害が小さくなります。

Fmoc-L-2,5-ジ-tert-ブチル-トリプトファン: tert-ブチル基が少なく、立体的な性質と電子的性質が異なります。

Fmoc-L-2,7-ジ-tert-ブチル-トリプトファン: 上記と類似していますが、tert-ブチル基の位置が異なります.

独自性

Fmoc-L-2,5,7-トリ-tert-ブチル-トリプトファンは、インドール環に3つのtert-ブチル基が存在することが特徴です。これにより、大きな立体障害がもたらされ、ペプチド合成中の化合物の安定性が向上します。 これは、複雑なペプチドやタンパク質の合成に特に役立ちます .

類似化合物との比較

Similar Compounds

Fmoc-L-tryptophan: Lacks the tert-butyl groups, making it less sterically hindered.

Fmoc-L-2,5-di-tert-butyl-tryptophan: Contains fewer tert-butyl groups, resulting in different steric and electronic properties.

Fmoc-L-2,7-di-tert-butyl-tryptophan: Similar to the above but with tert-butyl groups in different positions.

Uniqueness

Fmoc-L-2,5,7-tri-tert-butyl-tryptophan is unique due to the presence of three tert-butyl groups on the indole ring, which provides significant steric hindrance and enhances the stability of the compound during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .

特性

分子式 |

C38H46N2O4 |

|---|---|

分子量 |

594.8 g/mol |

IUPAC名 |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C38H46N2O4/c1-36(2,3)22-18-27-28(33(38(7,8)9)40-32(27)30(19-22)37(4,5)6)20-31(34(41)42)39-35(43)44-21-29-25-16-12-10-14-23(25)24-15-11-13-17-26(24)29/h10-19,29,31,40H,20-21H2,1-9H3,(H,39,43)(H,41,42) |

InChIキー |

DINNYOKIXMECOB-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(C)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B12319864.png)

![17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B12319867.png)

![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serinePhenacylEster](/img/structure/B12319890.png)

![5-[5-(3,4-Dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole](/img/structure/B12319895.png)

![(7Z,11Z)-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,5,6,21-tetrone](/img/structure/B12319901.png)

![1,3-Bis[(4-bromophenyl)methyl]-2-chloro-2-prop-2-enyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12319932.png)

![2-[2-(1-Hydroxypropan-2-ylamino)ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12319954.png)